UK-500001
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Overview
Description
UK-500001 is a potent inhibitor of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the regulation of inflammatory responses. This compound has demonstrated significant anti-inflammatory activity and has been explored for its potential therapeutic applications in conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UK-500001 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality. The final product is subjected to rigorous quality control measures to ensure compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
UK-500001 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different pharmacological properties. These derivatives are often studied to identify compounds with improved efficacy and reduced side effects .
Scientific Research Applications
UK-500001 has been extensively studied for its scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in cellular and animal models.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as COPD, asthma, and psoriasis.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmacological studies .
Mechanism of Action
UK-500001 exerts its effects by inhibiting the activity of phosphodiesterase 4, an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound increases the levels of cAMP within cells, leading to the suppression of inflammatory cytokine production and the reduction of inflammation. The molecular targets include various isoforms of phosphodiesterase 4, and the pathways involved are primarily related to the regulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
Roflumilast: Another phosphodiesterase 4 inhibitor used in the treatment of COPD.
Apremilast: A phosphodiesterase 4 inhibitor used for the treatment of psoriasis and psoriatic arthritis.
Cilomilast: A phosphodiesterase 4 inhibitor that was investigated for COPD but did not reach the market
Uniqueness
UK-500001 is unique in its potent inhibitory activity against multiple isoforms of phosphodiesterase 4, including PDE4D3, PDE4B2, PDE4A4, and PDE4C2. This broad-spectrum inhibition contributes to its robust anti-inflammatory effects. Additionally, this compound has shown promising results in preclinical studies, making it a valuable compound for further research and development .
Properties
CAS No. |
582332-31-8 |
---|---|
Molecular Formula |
C26H24F3N3O4 |
Molecular Weight |
499.5 g/mol |
IUPAC Name |
2-(3,4-difluorophenoxy)-5-fluoro-N-[4-[(2-hydroxy-5-methylbenzoyl)amino]cyclohexyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C26H24F3N3O4/c1-14-2-9-23(33)19(10-14)24(34)31-16-3-5-17(6-4-16)32-25(35)20-11-15(27)13-30-26(20)36-18-7-8-21(28)22(29)12-18/h2,7-13,16-17,33H,3-6H2,1H3,(H,31,34)(H,32,35) |
InChI Key |
OHIUQAZROSYCMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCC(CC2)NC(=O)C3=C(N=CC(=C3)F)OC4=CC(=C(C=C4)F)F |
Appearance |
Solid powder |
582332-31-8 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
UK-500,001; UK500,001; UK 500,001; UK-500001; UK500001; UK 500001. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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